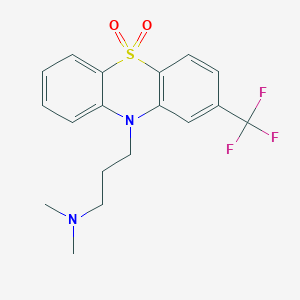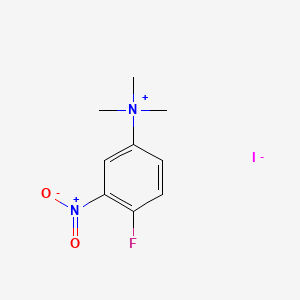
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid is a complex organic compound that features both an aminocyclopentyl group and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Aminocyclopentyl Group:
Imidazole Ring Formation: The imidazole ring can be synthesized through cyclization reactions involving precursors like glyoxal and ammonia.
Coupling Reactions: The final step often involves coupling the aminocyclopentyl group with the imidazole ring under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming oxo derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: Substitution reactions might occur at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated imidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, given the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where imidazole-containing compounds have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action for compounds like 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves binding to specific molecular targets such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A metabolite of histamine with an imidazole ring.
Uniqueness
What sets 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid apart is the combination of the aminocyclopentyl group with the imidazole ring, which may confer unique biological properties and synthetic utility.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c12-8-2-1-7(3-8)4-9(11(15)16)10-5-13-6-14-10/h5-9H,1-4,12H2,(H,13,14)(H,15,16)/t7-,8+,9?/m0/s1 |
InChIキー |
PZGUGILVGVOOKI-ZQTLJVIJSA-N |
異性体SMILES |
C1C[C@H](C[C@H]1CC(C2=CN=CN2)C(=O)O)N |
正規SMILES |
C1CC(CC1CC(C2=CN=CN2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


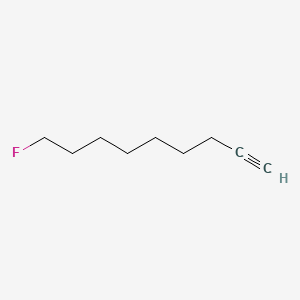
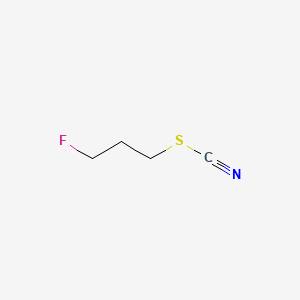
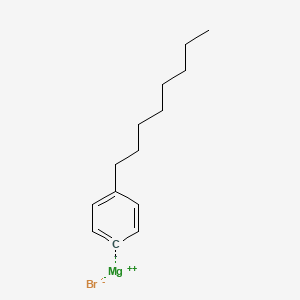
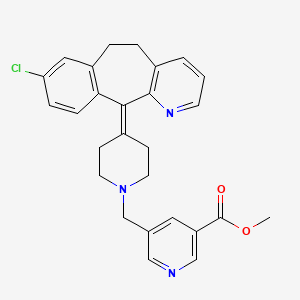

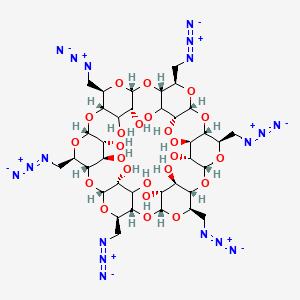

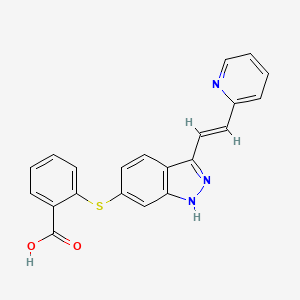
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)

